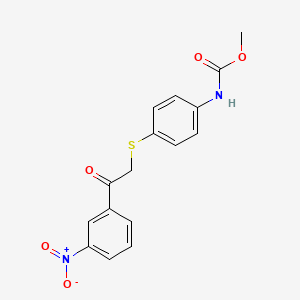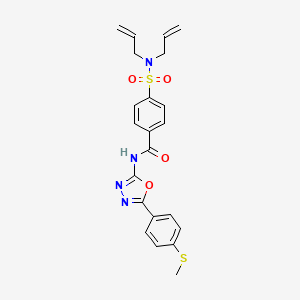
2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,7-Trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one is a complex organic compound that belongs to the class of xanthene derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring multiple hydroxyl groups and a pyridine ring, suggests potential for significant chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one typically involves multi-step organic reactions. A common approach might include:
Formation of the xanthene core: This can be achieved through the condensation of appropriate phenolic compounds under acidic conditions.
Introduction of the pyridine ring: This step may involve coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine moiety to the xanthene core.
Industrial Production Methods
Industrial production of such complex organic compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2,6,7-Trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
Oxidation products: Quinones.
Reduction products: Dihydro derivatives.
Substitution products: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent in organic synthesis and as a fluorescent dye.
Biology: As a probe for studying biological processes and as a potential therapeutic agent.
Medicine: Potential use in drug development due to its biological activity.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the pyridine ring may allow the compound to:
Bind to proteins: Interact with enzymes or receptors, affecting their activity.
Generate reactive oxygen species: Through redox reactions, influencing cellular processes.
Modulate signaling pathways: Affecting pathways involved in cell growth, apoptosis, and other biological functions.
Comparación Con Compuestos Similares
Similar Compounds
Fluorescein: A well-known xanthene derivative used as a fluorescent dye.
Rhodamine: Another xanthene derivative with applications in fluorescence microscopy.
Pyridoxine (Vitamin B6): A compound with a pyridine ring and hydroxyl groups, used in medicine.
Uniqueness
2,6,7-Trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one is unique due to its combination of a xanthene core with a hydroxypyridine moiety, which may confer distinct chemical reactivity and biological activity compared to other xanthene derivatives.
Propiedades
IUPAC Name |
3-(2,3,7-trihydroxy-6-oxoxanthen-9-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO6/c20-11-4-9-15(6-13(11)22)25-16-7-14(23)12(21)5-10(16)17(9)8-2-1-3-19-18(8)24/h1-7,20-22H,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRMYVPCAAXLOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2820567.png)

![N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2820572.png)




![(E)-N-(3,4-dimethoxybenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B2820579.png)


![5-[3-[(4-methylphenyl)methoxy]-2-thiophenyl]-3-(methylthio)-1H-1,2,4-triazole](/img/structure/B2820586.png)

![2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one](/img/structure/B2820589.png)
![6-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2820590.png)
